![molecular formula C21H22N4O3S B2803919 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422528-74-3](/img/no-structure.png)
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
The compound “3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also contains a methoxyphenyl group, which is a common substituent in many organic compounds .
Scientific Research Applications
- Urapidil is an α-blocker that effectively lowers peripheral blood pressure without affecting heart rate or intracranial blood pressure .
- Urapidil’s rapid onset of action and controllability make it valuable in preventing reflex tachycardia in patients .
Antihypertensive Activity
Reflex Tachycardia Prevention
Dosage Forms
Synthetic Route Improvement
Structural Variants
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Biochemical Pathways
The α1-ARs are associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound’s interaction with these receptors can potentially affect various biochemical pathways related to these conditions.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties are crucial for its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to its interaction with α1-ARs . Given the role of these receptors in various neurological conditions, the compound could potentially have therapeutic effects in these areas .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, storage conditions can affect the stability of similar compounds . .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 2-amino-3-(2-methoxyphenyl)quinazolin-4(3H)-one with 2-oxo-2-(piperazin-1-yl)ethyl hydrogen sulfide followed by cyclization to form the final product.", "Starting Materials": [ "2-amino-3-(2-methoxyphenyl)quinazolin-4(3H)-one", "2-oxo-2-(piperazin-1-yl)ethyl hydrogen sulfide" ], "Reaction": [ "Step 1: 2-amino-3-(2-methoxyphenyl)quinazolin-4(3H)-one is reacted with 2-oxo-2-(piperazin-1-yl)ethyl hydrogen sulfide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) to form the intermediate 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-thioxo-2,3-dihydroquinazolin-4-one.", "Step 2: The intermediate is then cyclized by heating with a suitable oxidizing agent such as iodine in the presence of a base like sodium bicarbonate in a solvent like acetic acid to form the final product, 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one." ] } | |
CAS RN |
422528-74-3 |
Product Name |
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one |
Molecular Formula |
C21H22N4O3S |
Molecular Weight |
410.49 |
IUPAC Name |
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C21H22N4O3S/c1-28-18-9-5-4-8-17(18)23-10-12-24(13-11-23)19(26)14-25-20(27)15-6-2-3-7-16(15)22-21(25)29/h2-9H,10-14H2,1H3,(H,22,29) |
InChI Key |
OGPZYOTUTBKMLS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=S |
solubility |
not available |
Origin of Product |
United States |
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